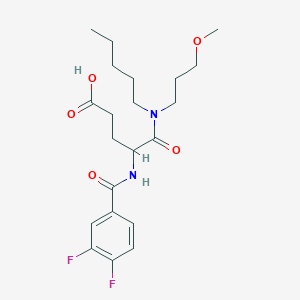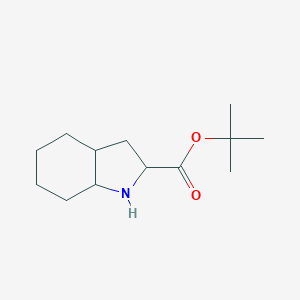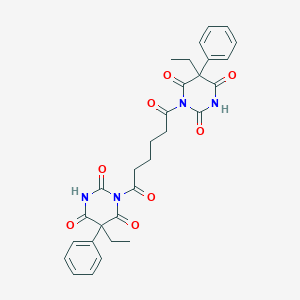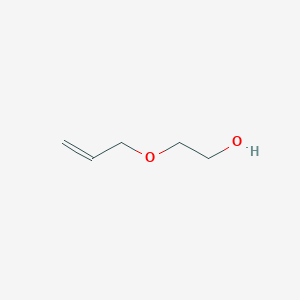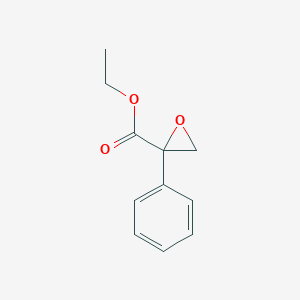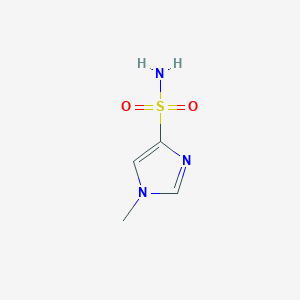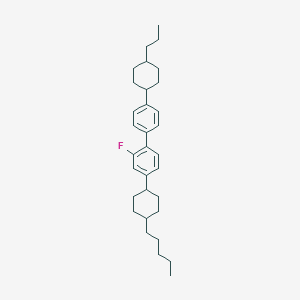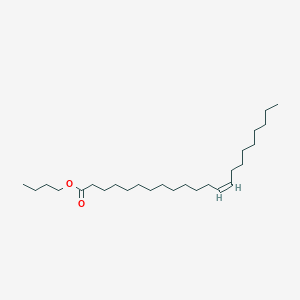
Butyl (Z)-docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (Z)-docos-13-enoate is a chemical compound that belongs to the class of fatty acid esters. It is a long-chain unsaturated fatty acid ester that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Butyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by modulating the activity of certain enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Butyl (Z)-docos-13-enoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Butyl (Z)-docos-13-enoate is its versatility. It can be easily synthesized and modified to suit different experimental needs. However, one of the limitations of using Butyl (Z)-docos-13-enoate in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on Butyl (Z)-docos-13-enoate. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Another area of interest is its potential use in the development of new biofuels and lubricants. Additionally, further research is needed to fully understand the mechanism of action of Butyl (Z)-docos-13-enoate and its potential side effects.
Méthodes De Synthèse
Butyl (Z)-docos-13-enoate can be synthesized by the esterification of docos-13-enoic acid with butanol in the presence of a catalyst. The reaction can be carried out under reflux conditions for several hours, and the product can be purified by distillation.
Applications De Recherche Scientifique
Butyl (Z)-docos-13-enoate has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the development of biofuels and lubricants.
Propriétés
Numéro CAS |
19773-46-7 |
|---|---|
Nom du produit |
Butyl (Z)-docos-13-enoate |
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
butyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h12-13H,3-11,14-25H2,1-2H3/b13-12- |
Clé InChI |
AMUBFTQQLDHNQU-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |
Autres numéros CAS |
19773-46-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



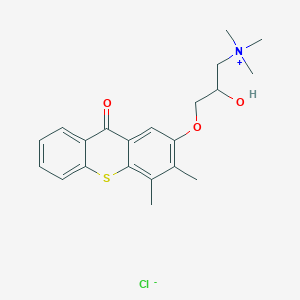

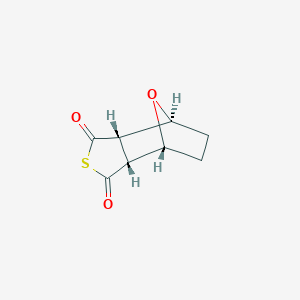
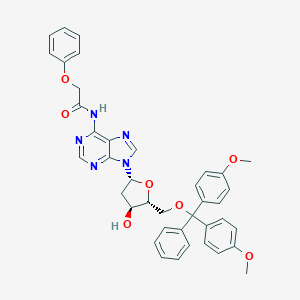
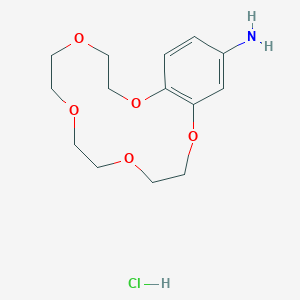
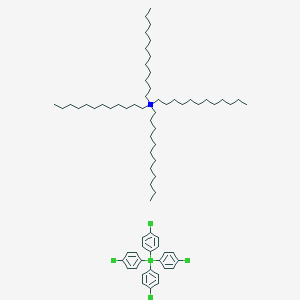
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
